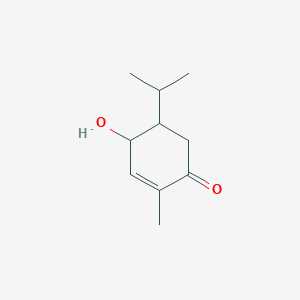
3-Hydroxy-p-menth-1-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-p-menth-1-en-6-one typically involves the hydroxylation of p-menthane derivatives. One common method is the biotransformation of limonene using microbial enzymes such as alcohol oxidases and alcohol dehydrogenases . This process involves the oxidation of limonene to produce this compound under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches using microorganisms. These methods are favored due to their efficiency, cost-effectiveness, and environmentally friendly nature. The use of whole-cell biocatalysts or isolated enzymes allows for the selective hydroxylation of p-menthane derivatives to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-p-menth-1-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include alcohol oxidases and aldehyde dehydrogenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-p-menth-1-en-6-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-p-menth-1-en-6-one involves its interaction with various molecular targets and pathways. The compound undergoes enzymatic transformations, including hydroxylation and oxidation, mediated by enzymes such as monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases . These reactions result in the formation of biologically active metabolites that exert their effects through interactions with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limonene: A monoterpene hydrocarbon that can be hydroxylated to form 3-Hydroxy-p-menth-1-en-6-one.
Perillyl Alcohol: A hydroxylated derivative of limonene with similar biological activities.
p-Menthane Derivatives: Various hydroxylated and oxidized derivatives of p-menthane exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the resulting biological activities. Its distinctive aroma and potential therapeutic applications make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61570-82-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
ZFUJCNJIGDBFEP-WPRPVWTQSA-N |
SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Isomerische SMILES |
CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |
Kanonische SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















